molecular formula C20H24BClN2O3 B2529310 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-88-1

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2529310
CAS No.: 874298-88-1
M. Wt: 386.68
InChI Key: CYCUGWYASZIAIO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a chlorobenzyl moiety, a phenyl ring substituted with a dioxaborolane group, and a urea linkage

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine and 4-bromo-1,3,2-dioxaborolane.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzylamine with an appropriate isocyanate to form the corresponding urea intermediate.

    Coupling Reaction: The urea intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can participate in boron-mediated reactions, while the urea linkage can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be compared with similar compounds such as:

    1-(4-Chlorobenzyl)-3-phenylurea: Lacks the dioxaborolane group, resulting in different reactivity and applications.

    1-(4-Chlorobenzyl)-3-(4-boronophenyl)urea: Contains a boronophenyl group instead of the dioxaborolane group, leading to variations in chemical behavior and biological activity.

    1-(4-Methylbenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-7-11-17(12-8-15)24-18(25)23-13-14-5-9-16(22)10-6-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUGWYASZIAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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